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Compound of Interest

Compound Name: 4-Benzylphenol

Cat. No.: B016752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 13C Nuclear Magnetic Resonance

(NMR) spectral data for 4-benzylphenol, a compound of interest in various fields of chemical

and pharmaceutical research. The information enclosed is intended to facilitate the

identification, characterization, and quality control of 4-benzylphenol in a laboratory setting.

Introduction
4-benzylphenol is a phenolic compound characterized by a benzyl group substituted at the

para position of the phenol ring. Understanding its molecular structure is crucial for its

application and for the development of new derivatives. 13C NMR spectroscopy is a powerful

analytical technique that provides detailed information about the carbon skeleton of a molecule.

Each unique carbon atom in a molecule resonates at a specific chemical shift, offering a

distinct fingerprint for the compound.

13C NMR Spectral Data
The 13C NMR spectrum of 4-benzylphenol was acquired in deuterated chloroform (CDCl₃) at

a frequency of 100 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard.

Table 1: 13C NMR Chemical Shifts for 4-benzylphenol in CDCl₃
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Carbon Atom Assignment Chemical Shift (δ, ppm)

C4 (C-OH) 154.1

C1' (Quaternary) 141.8

C1 (Quaternary) 133.5

C2, C6 130.3

C2', C6' 128.8

C3', C5' 128.5

C4' 126.1

C3, C5 115.4

CH₂ 41.1

Note: The assignment of chemical shifts is based on established principles of 13C NMR

spectroscopy, including the influence of substituent effects on aromatic rings.

Experimental Protocol: 13C NMR Spectroscopy
This section outlines the standardized protocol for the acquisition of 13C NMR spectra of 4-
benzylphenol.

1. Sample Preparation:

Compound: Weigh approximately 50-100 mg of high-purity 4-benzylphenol. The use of a

sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio in a

reasonable time frame.

Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a

common solvent for non-polar to moderately polar organic compounds and its deuterium

signal is used for field-frequency locking by the NMR spectrometer.

Dissolution: Dissolve the weighed 4-benzylphenol in the deuterated solvent in a small,

clean vial. Gentle warming or vortexing can be applied to aid dissolution.
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Filtration: To ensure a homogeneous solution and prevent signal broadening due to

suspended particles, filter the solution through a small plug of glass wool packed into a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing

the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a

small amount of TMS.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 100 MHz NMR spectrometer. These may

need to be adjusted based on the specific instrument and sample concentration.

Spectrometer Frequency: 100 MHz

Pulse Program: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration)

Temperature: 298 K (25 °C)

3. Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain

pure absorption peaks.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not

present, the residual solvent peak of CDCl₃ at 77.16 ppm can be used for referencing.
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Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for obtaining and interpreting the

13C NMR data of 4-benzylphenol.
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Caption: Experimental workflow for 13C NMR analysis of 4-benzylphenol.
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Caption: Logical relationships in 13C NMR spectral interpretation.

To cite this document: BenchChem. [Application Notes and Protocols: 13C NMR Spectral
Data for 4-benzylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016752#13c-nmr-spectral-data-for-4-benzylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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